TW-37
描述
TW-37是一种小分子抑制剂,靶向B细胞淋巴瘤-2 (Bcl-2) 蛋白家族。它是一种苯磺酰衍生物,被设计用于结合Bcl-2中的BH3结合沟,在该沟中,促凋亡Bcl-2蛋白(如Bak、Bax、Bid和Bim)结合 。this compound在抑制多种癌细胞的生长方面显示出巨大潜力,其通过诱导细胞凋亡实现。
科学研究应用
TW-37具有广泛的科学研究应用,包括:
化学: this compound被用作工具化合物来研究小分子与Bcl-2蛋白家族之间的相互作用。
生物学: 它被用于生物学研究,以了解细胞凋亡的机制以及Bcl-2蛋白在细胞存活中的作用。
医学: This compound在临床前研究中显示出作为抗癌药物的潜力,特别是在治疗B细胞淋巴瘤和其他癌症方面
工业: 该化合物用于开发靶向Bcl-2蛋白家族的新型治疗剂。
作用机制
生化分析
Biochemical Properties
TW-37 has been found to interact with several enzymes and proteins. It binds to Bcl-2, Bcl-XL, and Mcl-1 proteins with Ki values of 290, 1,110, and 260 nmol/L, respectively . This indicates that this compound is a potent inhibitor of Bcl-2 and has more than three-fold selectivity over Bcl-XL . This compound was also found to disrupt heterodimer formation between Bax or truncated-Bid and antiapoptotic proteins in the order Mcl-1 > Bcl-2 >> Bcl-XL .
Cellular Effects
This compound has shown significant antiproliferative effects in various cancer cell lines. For instance, in both HCT-116 cells and primary human colon cancer cells, treatment with this compound at only nM concentration efficiently inhibited cell survival and proliferation . It also induced caspase-3/9 and apoptosis activation in CRC cells . Similarly, in pancreatic cancer cells, this compound induced cell growth inhibition and S-phase cell cycle arrest .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the BH3-binding groove in Bcl-2 where proapoptotic Bcl-2 proteins, such as Bak, Bax, Bid, and Bim bind . This disrupts the heterodimer formation between these proapoptotic proteins and antiapoptotic proteins, leading to the induction of apoptosis . In addition, this compound has been found to attenuate the activation of Notch-1 and Jagged-1, suggesting a novel pathway through which it exerts its antitumor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving WSU-DLCL2 lymphoma cells, pre-exposure to this compound significantly enhanced the killing effect of the cyclophosphamide-doxorubicin-vincristine-prednisone (CHOP) regimen . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For example, in severe combined immunodeficient (SCID) mice, the maximum tolerated dose of this compound was 40 mg/kg for three intravenous injections when given alone and 20 mg/kg, ×3 when given in combination with CHOP . At these doses, this compound led to significant tumor growth inhibition .
准备方法
合成路线及反应条件: TW-37是通过结构基础的设计策略合成的。合成过程涉及通过计算筛选和核磁共振(NMR)针对抗凋亡蛋白目标Bcl-2开发苯磺酰衍生物 。具体的合成路线和反应条件是专有的,在科学文献中有所描述。
工业生产方法: this compound的工业生产涉及使用在研究实验室开发的优化合成路线进行大规模合成。生产过程确保了该化合物的纯度和产量,使其适合于临床前和临床研究。
化学反应分析
反应类型: TW-37会经历多种化学反应,包括:
氧化: this compound在特定条件下可以被氧化形成氧化衍生物。
还原: 该化合物可以被还原形成还原衍生物。
取代: this compound可以进行取代反应,其中官能团被其他基团取代。
常见的试剂和条件:
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应可以在适当条件下使用卤素或亲核试剂进行。
主要产物: 这些反应形成的主要产物包括具有修饰的官能团的各种this compound衍生物,可以进一步研究其生物活性。
相似化合物的比较
TW-37与其他Bcl-2蛋白家族小分子抑制剂进行比较,例如:
ABT-737: 另一种有效的Bcl-2、Bcl-X L和Bcl-w抑制剂。
纳武单抗(ABT-263): ABT-737的衍生物,具有改善的药代动力学特性。
维奈克拉克斯(ABT-199): 一种具有高亲和力和特异性的选择性Bcl-2抑制剂。
独特性: This compound的独特性在于它对Bcl-2和Mcl-1的选择性高于Bcl-X L,使其成为具有特定靶向能力的有效抑制剂 。这种选择性使得能够更有效地诱导癌细胞凋亡,而对正常细胞的影响最小。
类似化合物的列表:
- ABT-737
- 纳武单抗(ABT-263)
- 维奈克拉克斯(ABT-199)
This compound独特的特性和强大的抑制效果使其成为研究和治疗涉及Bcl-2蛋白家族的癌症的宝贵化合物。
属性
IUPAC Name |
N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35NO6S/c1-20(2)25-11-7-6-10-21(25)18-22-19-26(30(36)31(37)29(22)35)32(38)34-23-14-16-24(17-15-23)41(39,40)28-13-9-8-12-27(28)33(3,4)5/h6-17,19-20,35-37H,18H2,1-5H3,(H,34,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAPVTKIEGUPRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC2=CC(=C(C(=C2O)O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466395 | |
Record name | TW-37 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877877-35-5 | |
Record name | TW-37 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877877355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TW-37 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TW-37 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TW-37 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ8NY4LUO5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。